molecular formula C4H7N5O4 B12660236 1,2,4-Triazolidine-3,5-diimine oxalate CAS No. 6625-77-0

1,2,4-Triazolidine-3,5-diimine oxalate

Cat. No.: B12660236
CAS No.: 6625-77-0
M. Wt: 189.13 g/mol
InChI Key: LPERBCAVOFGOFN-UHFFFAOYSA-N
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Description

1,2,4-Triazolidine-3,5-diimine oxalate is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Triazolidine-3,5-diimine oxalate can be synthesized through a reaction between aldehydes or ketones and thiosemicarbazide in the presence of a catalyst. One common method involves using meglumine as a catalyst in water at room temperature. The reaction typically proceeds quickly and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of eco-friendly catalysts and solvents, such as ionic liquids, is preferred to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolidine-3,5-diimine oxalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triazolones.

    Reduction: Reduction reactions can yield triazolidine derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

1,2,4-Triazolidine-3,5-diimine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolidine-3,5-diimine oxalate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolidine-3,5-diimine oxalate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.

Properties

CAS No.

6625-77-0

Molecular Formula

C4H7N5O4

Molecular Weight

189.13 g/mol

IUPAC Name

oxalic acid;1H-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C2H5N5.C2H2O4/c3-1-5-2(4)7-6-1;3-1(4)2(5)6/h(H5,3,4,5,6,7);(H,3,4)(H,5,6)

InChI Key

LPERBCAVOFGOFN-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)N)N.C(=O)(C(=O)O)O

Origin of Product

United States

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